

Introduction: The Significance of Stereochemical Precision

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Compound of Interest

Compound Name: *(R)-2-Methoxypropan-1-ol*

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In the landscape of modern drug discovery and fine chemical synthesis, the control of molecular stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.^{[1][2]} Chiral building blocks—enantiomerically pure compounds used as starting materials—are indispensable tools for the efficient construction of complex molecular architectures.^{[2][3][4]} **(R)-2-Methoxypropan-1-ol**, a structurally simple yet functionally versatile chiral alcohol, has emerged as a valuable intermediate in the synthesis of stereochemically defined molecules.^[5] Its defined stereocenter, coupled with the differential reactivity of its primary alcohol and ether functionalities, provides a strategic advantage in multistep synthetic pathways.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the chemical structure, physicochemical properties, stereoselective synthesis, analysis, and applications of **(R)-2-Methoxypropan-1-ol**. By delving into the causality behind experimental choices and grounding claims in authoritative references, this document aims to equip scientists with the practical and theoretical knowledge required to effectively utilize this important chiral synthon.

Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its successful application in synthesis. This chapter details the structural and physical properties of **(R)-2-Methoxypropan-1-ol**.

Chemical Identity and Structure

(R)-2-Methoxypropan-1-ol is a primary alcohol containing a stereogenic center at the second carbon (C2) of the propane chain. The "(R)" designation refers to the right-handed configuration of the substituents around this chiral carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

- IUPAC Name: (2R)-2-methoxypropan-1-ol[6]
- CAS Number: 6131-59-5[6][7][8]
- Molecular Formula: C₄H₁₀O₂[6][7][8]
- Molecular Weight: 90.12 g/mol [6][7]

The molecule's structure features a primary hydroxyl group (-CH₂OH), which is a key site for synthetic modification, and a methoxy group (-OCH₃) at the chiral center.

Caption: 2D representation of **(R)-2-Methoxypropan-1-ol**.

Physicochemical Properties

The physical properties of **(R)-2-Methoxypropan-1-ol** are critical for its handling, purification, and use as a reagent or solvent. Key quantitative data are summarized below.

Property	Value	Reference(s)
Appearance	Colorless Liquid	[8]
Purity	Typically ≥96%	[8]
Molecular Weight	90.12 g/mol	[6][7]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	2	[6]
Topological Polar Surface Area	29.5 Å ²	[6]

This combination of a polar hydroxyl group and a less polar methoxy ether group imparts a moderate polarity, allowing for solubility in a range of organic solvents as well as some miscibility with water.

Chapter 2: Stereoselective Synthesis

The production of **(R)-2-Methoxypropan-1-ol** with high enantiomeric purity is paramount to its utility as a chiral building block. The value of a chiral intermediate is directly tied to its enantiomeric excess (ee), as the presence of the undesired enantiomer can lead to complex purification challenges and compromise the stereochemical integrity of the final product in a drug synthesis campaign.^{[1][4]} Several strategies have been developed to access this compound in an enantiomerically pure form.

Synthetic Strategies: A Mechanistic Overview

The choice of synthetic route is often a balance between the availability of starting materials, cost, scalability, and the desired level of enantiopurity.

- **Chiral Pool Synthesis:** This approach leverages naturally occurring, enantiopure molecules as starting materials.^{[4][9]} For instance, (R)-lactic acid or its esters can be converted to the target molecule through a sequence of reactions that preserves the original stereocenter. The primary advantage is the unambiguous transfer of chirality from a readily available source. The causality is direct: the stereochemistry of the final product is predetermined by the starting material.
- **Asymmetric Reduction:** A powerful and common strategy involves the enantioselective reduction of the prochiral ketone, 2-methoxy-1-propanone.^[10] This transformation is typically achieved using a hydride source (e.g., borane) in the presence of a chiral catalyst or auxiliary.^{[3][10]} The catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment around the ketone, forcing the hydride to attack one face of the carbonyl group preferentially over the other, thereby inducing asymmetry. The enantioselectivity is a direct consequence of the steric and electronic interactions within the catalyst-substrate complex during the transition state of the hydride transfer.
- **Enantioselective Epoxide Ring-Opening:** The reaction of racemic propylene oxide with methanol can be guided by a chiral catalyst to selectively open one enantiomer of the epoxide, leading to the formation of **(R)-2-Methoxypropan-1-ol** and its regioisomer, (R)-1-

methoxy-2-propanol.[11][12] The success of this method depends on the catalyst's ability to differentiate between the two enantiomers of the starting epoxide.

Featured Experimental Protocol: Reduction of (R)-(+)-2-Methoxypropionic Acid

This protocol provides a reliable method for synthesizing **(R)-2-Methoxypropan-1-ol** from its corresponding carboxylic acid, a route that exemplifies a stereoconservative reduction.[7]

Objective: To reduce the carboxylic acid functional group of (R)-(+)-2-methoxypropionic acid to a primary alcohol without affecting the chiral center.

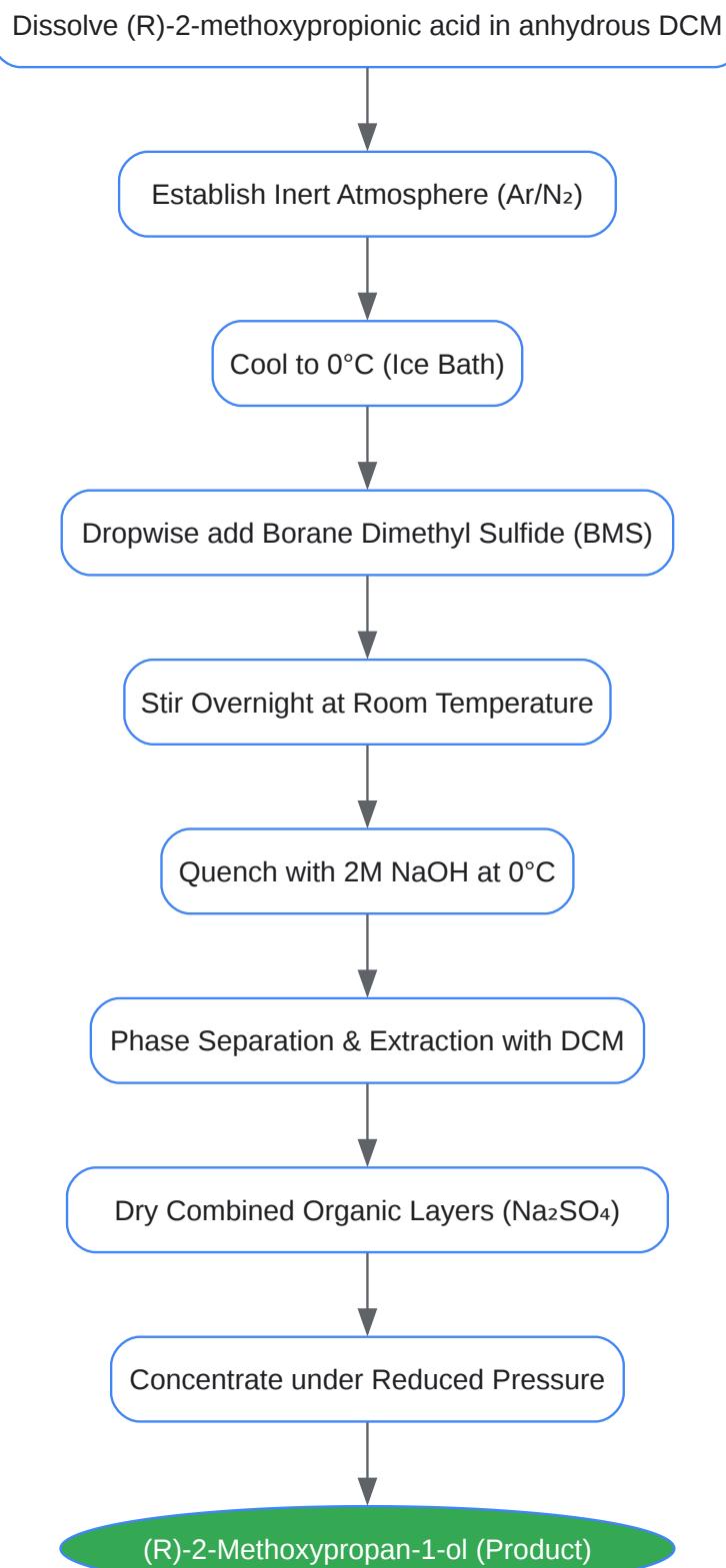
Reagents and Equipment:

- (R)-(+)-2-Methoxypropionic acid
- Borane dimethyl sulfide complex (BMS)
- Dichloromethane (DCM), anhydrous
- 2M Sodium hydroxide (NaOH) solution
- Sodium sulfate (Na₂SO₄), anhydrous
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
- Inert atmosphere setup (Argon or Nitrogen)
- Rotary evaporator

Step-by-Step Methodology:

- Reaction Setup: A solution of (R)-(+)-2-methoxypropionic acid (1.0 eq.) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert argon atmosphere. Causality: An inert atmosphere is crucial to prevent the highly reactive borane reagent from reacting with atmospheric moisture and oxygen.

- Cooling: The flask is cooled to 0 °C using an ice bath. Causality: The initial reaction between the carboxylic acid and borane is exothermic. Cooling controls the reaction rate, prevents side reactions, and ensures safety.
- Reagent Addition: Borane dimethyl sulfide complex (approx. 1.8 eq.) is added dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Causality: BMS is a stable and convenient source of diborane (B₂H₆), the active reducing agent. Dropwise addition maintains temperature control. An excess of the reducing agent ensures the complete conversion of the carboxylic acid.
- Reaction Progression: After the addition is complete, the reaction mixture is removed from the ice bath and allowed to stir at room temperature overnight. Causality: Allowing the reaction to proceed overnight at ambient temperature ensures it goes to completion.
- Quenching: The reaction is carefully quenched by the slow, dropwise addition of 2M aqueous sodium hydroxide solution at 0 °C. Causality: The quench destroys any excess borane reagent and hydrolyzes the intermediate borate esters to liberate the alcohol product. This process is highly exothermic and generates hydrogen gas, necessitating slow addition and cooling.
- Extraction and Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate. Causality: This standard liquid-liquid extraction isolates the organic product from the aqueous phase containing inorganic salts.
- Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. Causality: This step isolates the non-volatile product from the volatile DCM solvent.
- Purification: The product, **(R)-2-Methoxypropan-1-ol**, is typically obtained in high purity and quantitative yield, often not requiring further purification.[\[7\]](#)

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Caption: Workflow for the synthesis of **(R)-2-Methoxypropan-1-ol**.

Chapter 3: Analytical Characterization

Rigorous analysis is a self-validating system for any synthesis. It confirms the identity and structure of the desired compound while quantifying its purity and, most importantly for a chiral molecule, its enantiomeric excess.

Spectroscopic Confirmation

A combination of spectroscopic techniques is used to verify the molecular structure.

Technique	Expected Observations for (R)-2-Methoxypropan-1-ol	Reference
¹ H NMR	δ (ppm) \approx 4.5 (t, 1H, OH), 3.4-3.3 (m, 1H, CH), 3.3-3.2 (m, 2H, CH ₂), 3.2 (s, 3H, OCH ₃), 1.0 (d, 3H, CH ₃)	[7]
¹³ C NMR	Signals corresponding to the four unique carbon atoms.	[13]
Mass Spec (EI)	Molecular ion peak (M ⁺) at m/z = 90, with characteristic fragmentation patterns.	[13][14]
IR Spectroscopy	Broad O-H stretch (~3400 cm ⁻¹), C-H stretches (~2900-3000 cm ⁻¹), C-O stretch (~1100 cm ⁻¹).	

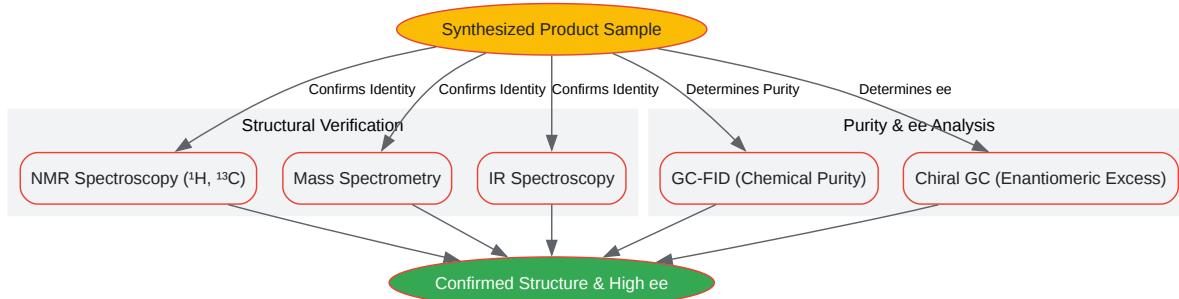
Note: NMR chemical shifts can vary depending on the solvent used.

Purity and Enantiomeric Excess (ee) Determination

While standard Gas Chromatography (GC) can determine the chemical purity of the sample by separating it from solvents and byproducts, it cannot distinguish between enantiomers. To determine the enantiomeric excess, a chiral stationary phase is required.

Methodology: Chiral Gas Chromatography

- Column Selection: A GC column with a chiral stationary phase (e.g., based on cyclodextrin derivatives) is selected. This phase interacts differently with the (R) and (S) enantiomers.
- Sample Preparation: The synthesized alcohol may be derivatized (e.g., to its acetate or trifluoroacetate ester) to improve its volatility and interaction with the chiral stationary phase.
- Analysis: The sample is injected into the GC. The two enantiomers will have different retention times, resulting in two separate peaks on the chromatogram.
- Quantification: The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: $ee (\%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] \times 100$.



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Caption: Analytical workflow for product validation.

Chapter 4: Applications in Drug Development and Research

The utility of **(R)-2-Methoxypropan-1-ol** lies in its role as a versatile chiral intermediate for constructing larger, more complex molecules with precise stereochemical control.^[5]

- Pharmaceutical Synthesis: In the pharmaceutical industry, there is a high demand for single-enantiomer drugs to improve efficacy and reduce side effects.^{[3][4]} **(R)-2-Methoxypropan-1-**

ol can be used to introduce a specific stereocenter that may be crucial for the molecule's ability to bind to a biological target like an enzyme or receptor.[1] The primary alcohol can be readily converted into other functional groups (aldehydes, halides, amines, esters), while the methoxy-bearing stereocenter remains intact, guiding the stereochemistry of subsequent reactions.

- Agrochemicals: Similar to pharmaceuticals, the biological activity of pesticides and herbicides is often dependent on stereochemistry. This building block serves in the synthesis of more potent and selective agrochemicals, potentially leading to lower application rates and reduced environmental impact.[5]
- Asymmetric Synthesis Research: Beyond direct incorporation, chiral molecules like **(R)-2-Methoxypropan-1-ol** are used in the development of new synthetic methodologies. They can be converted into chiral ligands for metal catalysts, chiral auxiliaries, or chiral solvents that influence the stereochemical outcome of a reaction.

Chapter 5: Safety, Handling, and Storage

Ensuring the safety of laboratory personnel is paramount. **(R)-2-Methoxypropan-1-ol**, like its racemic and (S)-enantiomer counterparts, possesses chemical hazards that require appropriate safety protocols.

Hazard Identification

Based on safety data for 2-methoxy-1-propanol, the compound is classified with the following hazards:

- Flammable Liquid and Vapor: It is a combustible liquid that can form explosive mixtures with air.[15][16]
- Serious Eye Damage: Causes serious eye irritation or damage upon contact.[6][15]
- Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[6][15]
- Suspected Reproductive Toxicity: May damage an unborn child.[15][17]

Recommended Safe Handling Practices

- Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[15][18]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18]
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[16][17] [19] Use explosion-proof electrical equipment and take precautionary measures against static discharge by grounding and bonding containers during transfer.[15][16]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. For skin contact, wash off with plenty of water. Seek medical attention if symptoms persist.[18]

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16][17][18]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material may be suitable for disposal at a licensed chemical destruction plant or via controlled incineration.[18]

Conclusion

(R)-2-Methoxypropan-1-ol stands as a testament to the power of small, well-defined chiral molecules in enabling the synthesis of complex and biologically important compounds. Its value is rooted in the strategic placement of its functional groups around a single, defined stereocenter. Through robust synthetic methods, particularly those involving asymmetric catalysis or chiral pool starting materials, this building block can be accessed with the high enantiomeric purity required for demanding applications in pharmaceutical and agrochemical development. A disciplined approach to its synthesis, validated by rigorous analytical characterization and guided by strict safety protocols, ensures that **(R)-2-Methoxypropan-1-ol** can be effectively and safely leveraged to advance the frontiers of stereoselective chemistry.

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